molecular formula C26H23ClN2O4S2 B2808203 3-(4-chlorobenzenesulfonyl)-5-(2,4-dimethylbenzoyl)-N2-(2-methoxyphenyl)thiophene-2,4-diamine CAS No. 1115548-51-0

3-(4-chlorobenzenesulfonyl)-5-(2,4-dimethylbenzoyl)-N2-(2-methoxyphenyl)thiophene-2,4-diamine

Cat. No.: B2808203
CAS No.: 1115548-51-0
M. Wt: 527.05
InChI Key: GQWXUGQXOMAWJJ-UHFFFAOYSA-N
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Description

This compound features a thiophene core substituted at positions 2 and 4 with amine groups. Key structural elements include:

  • 2,4-Dimethylbenzoyl moiety: Increases lipophilicity, influencing membrane permeability.
  • 2-Methoxyphenyl group: Modulates solubility and metabolic stability via electron-donating effects.

Comparisons with analogous compounds highlight critical substituent and heterocycle effects.

Properties

IUPAC Name

[3-amino-4-(4-chlorophenyl)sulfonyl-5-(2-methoxyanilino)thiophen-2-yl]-(2,4-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN2O4S2/c1-15-8-13-19(16(2)14-15)23(30)24-22(28)25(35(31,32)18-11-9-17(27)10-12-18)26(34-24)29-20-6-4-5-7-21(20)33-3/h4-14,29H,28H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWXUGQXOMAWJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=CC=CC=C3OC)S(=O)(=O)C4=CC=C(C=C4)Cl)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-5-(2,4-dimethylbenzoyl)-N2-(2-methoxyphenyl)thiophene-2,4-diamine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile

    Sulfonylation Reactions:

    Amination Reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzenesulfonyl)-5-(2,4-dimethylbenzoyl)-N2-(2-methoxyphenyl)thiophene-2,4-diamine undergoes various types of chemical reactions, including:

    Oxidation Reactions: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.

    Reduction Reactions: Reduction reactions involve the gain of electrons or hydrogen atoms. The compound can be reduced to form reduced products.

    Substitution Reactions: These reactions involve the replacement of one functional group with another. For example, the amino group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-chlorobenzenesulfonyl)-5-(2,4-dimethylbenzoyl)-N2-(2-methoxyphenyl)thiophene-2,4-diamine is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biology, this compound is studied for its potential biological activities. It has been investigated for its potential as an enzyme inhibitor, receptor ligand, and antimicrobial agent.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. It has shown promise in preclinical studies as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.

Industry

In industry, the compound is used in the development of new materials and chemical products. Its unique chemical properties make it a valuable component in the formulation of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-5-(2,4-dimethylbenzoyl)-N2-(2-methoxyphenyl)thiophene-2,4-diamine involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. Additionally, it may interact with cellular receptors and modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thiophene Cores

Example : N2-(2-Fluorophenyl)-5-(3-methoxybenzoyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine ()

  • Core : Shared thiophene-diamine scaffold.
  • Substituent Differences :
    • Fluorophenyl (electron-withdrawing) vs. methoxyphenyl (electron-donating) at N2.
    • 3-Methoxybenzoyl vs. 2,4-dimethylbenzoyl: The latter increases steric bulk and lipophilicity.
  • Implications : Fluorine may enhance metabolic stability, while dimethylbenzoyl could improve target binding via hydrophobic interactions.

Synthetic Thiophene Derivatives ():

  • Compounds like 4-{[3-amino-6-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-amino}-N-substituted benzenesulfonamides share sulfonamide and chlorophenyl motifs.
  • Key Contrast : Pyrimidine-fused thiophene vs. standalone thiophene in the target compound. Pyrimidine fusion may enhance planar stacking but reduce conformational flexibility.

Thiazole and Thiadiazole Derivatives

Example : (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine ()

  • Core : 1,3,4-Thiadiazole (vs. thiophene).
  • Substituents : Chlorobenzylidene and methylphenyl groups.
  • Activity: Thiadiazoles are noted for insecticidal/fungicidal activity, suggesting heterocycle-dependent bioactivity divergence.

Example : 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(2-propyn-1-yl)-1,3-thiazol-2-amine ()

  • Core : Thiazole with cyclopropyl and propargyl groups.
  • Substituent Complexity : Cyclopropyl enhances metabolic stability; propargyl may enable click chemistry modifications.
  • Contrast : Thiazole’s nitrogen vs. thiophene’s sulfur alters electronic properties and binding interactions.

Sulfonyl-Containing Analogues

Example : 2-(4-Chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine ()

  • Core : Thiazole with dual sulfonyl groups.
  • Substituents : Methoxypropyl chain vs. methoxyphenyl in the target.
  • Implications : Methoxypropyl may improve aqueous solubility, while dual sulfonyl groups increase molecular weight and polarity.

Key Comparative Data Table

Property/Feature Target Compound Thiophene Analogue () Thiadiazole Derivative ()
Core Structure Thiophene-2,4-diamine Thiophene-2,4-diamine 1,3,4-Thiadiazole
Sulfonyl Group 4-Chlorobenzenesulfonyl 4-Methoxybenzenesulfonyl None
Aryl Substituents 2,4-Dimethylbenzoyl; 2-Methoxyphenyl 3-Methoxybenzoyl; 2-Fluorophenyl 4-Chlorobenzylidene; 4-Methylphenyl
Lipophilicity (Inferred) High (dimethylbenzoyl) Moderate (methoxybenzoyl) Moderate (methylphenyl)
Potential Bioactivity Undocumented (structural hints at kinase inhibition) Undocumented Insecticidal/Fungicidal

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